Rebimastat

Catalog No.
S549041
CAS No.
259188-38-0
M.F
C23H41N5O5S
M. Wt
499.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Rebimastat

CAS Number

259188-38-0

Product Name

Rebimastat

IUPAC Name

(2S)-N-[(2S)-3,3-dimethyl-1-(methylamino)-1-oxobutan-2-yl]-4-methyl-2-[[(2S)-2-sulfanyl-4-(3,4,4-trimethyl-2,5-dioxoimidazolidin-1-yl)butanoyl]amino]pentanamide

Molecular Formula

C23H41N5O5S

Molecular Weight

499.7 g/mol

InChI

InChI=1S/C23H41N5O5S/c1-13(2)12-14(17(29)26-16(19(31)24-8)22(3,4)5)25-18(30)15(34)10-11-28-20(32)23(6,7)27(9)21(28)33/h13-16,34H,10-12H2,1-9H3,(H,24,31)(H,25,30)(H,26,29)/t14-,15-,16+/m0/s1

InChI Key

GTXSRFUZSLTDFX-HRCADAONSA-N

SMILES

CC(C)CC(C(=O)NC(C(=O)NC)C(C)(C)C)NC(=O)C(CCN1C(=O)C(N(C1=O)C)(C)C)S

Solubility

Soluble in DMSO

Synonyms

BMS-275291, D-2163, N-((2S)-2-mercapto-1-oxo-4-(3,4,4- trimethyl-2,5-dioxo-1-imidazolidinyl)butyl)-L-leucyl-N,3- dimethyl-L-Valinamide

Canonical SMILES

CC(C)CC(C(=O)NC(C(=O)NC)C(C)(C)C)NC(=O)C(CCN1C(=O)C(N(C1=O)C)(C)C)S

Isomeric SMILES

CC(C)C[C@@H](C(=O)N[C@H](C(=O)NC)C(C)(C)C)NC(=O)[C@H](CCN1C(=O)C(N(C1=O)C)(C)C)S

Description

The exact mass of the compound Rebimastat is 499.28284 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Azoles - Imidazoles - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Rebimastat, also known as BMS-275291, is a synthetic compound classified as a broad-spectrum inhibitor of matrix metalloproteinases (MMPs). It is characterized by its thiol zinc-binding group, which plays a crucial role in its mechanism of action. By selectively inhibiting various MMPs, including MMP-1, MMP-2, MMP-8, MMP-9, and MMP-14, rebimastat interferes with the degradation of the extracellular matrix and inhibits processes such as angiogenesis and tumor metastasis . This compound has been investigated primarily for its potential therapeutic applications in treating various cancers, including lung and prostate cancer .

Rebimastat functions through a mechanism that involves the inhibition of metalloproteinases. The inhibition occurs when the compound binds to the zinc ion in the catalytic site of MMPs, preventing substrate access and subsequent proteolytic activity. The binding of rebimastat disrupts the "cysteine switch" mechanism that activates pro-MMPs into their active forms. This action results in reduced extracellular matrix turnover and diminished tumor cell migration and invasion .

The biological activity of rebimastat is primarily linked to its role as an MMP inhibitor. By blocking the activity of multiple MMPs, rebimastat effectively reduces tumor cell invasion and migration, which are critical processes in cancer metastasis. Additionally, it has been shown to inhibit angiogenesis—the formation of new blood vessels from existing ones—by downregulating the expression of pro-angiogenic factors . This dual action makes rebimastat a promising candidate for cancer therapy.

The synthesis of rebimastat involves several steps that typically include:

  • Formation of the Thiol Zinc-Binding Group: This is a key component that allows rebimastat to interact effectively with MMPs.
  • Coupling Reactions: Various coupling reactions are employed to build the complex structure of rebimastat.
  • Purification: The final product undergoes purification processes to ensure high purity levels necessary for biological testing.

Detailed synthetic pathways can vary but generally involve standard organic synthesis techniques such as condensation reactions and chromatographic purification methods .

Rebimastat has been primarily explored for its applications in oncology, particularly for:

  • Cancer Treatment: Its ability to inhibit MMPs makes it a candidate for treating various cancers by preventing metastasis and angiogenesis.
  • Clinical Trials: Rebimastat has undergone clinical trials aimed at assessing its safety and efficacy in patients with advanced solid tumors .

Interaction studies involving rebimastat have focused on its binding affinity to different MMPs and its effects on cellular signaling pathways related to cancer progression. These studies indicate that rebimastat can significantly alter the tumor microenvironment by modulating the activity of not only MMPs but also other proteolytic enzymes involved in extracellular matrix remodeling . Furthermore, its interactions with specific inhibitors like tissue inhibitors of metalloproteinases (TIMPs) have been analyzed to understand better how it can be integrated into therapeutic regimens.

Rebimastat shares similarities with several other compounds that also target matrix metalloproteinases. Here are some notable examples:

CompoundDescriptionUnique Features
BatimastatA small peptidomimetic molecule designed to inhibit multiple MMPsEarly development faced issues with solubility affecting bioavailability
MarimastatAnother potent MMP inhibitor used in clinical trials for cancer treatmentNotable for having a different binding profile compared to rebimastat
GSK-2793660A selective inhibitor targeting specific MMPs involved in cancer progressionFocused on minimizing off-target effects while maintaining efficacy

Rebimastat is unique due to its broad-spectrum inhibition capabilities without significant toxicity associated with sheddases inhibition, making it a potentially safer option compared to some other MMP inhibitors . Its design allows it to effectively target various MMPs implicated in tumor metastasis while minimizing adverse effects on normal physiological processes.

Purity

>98% (or refer to the Certificate of Analysis)

XLogP3

2.1

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

4

Exact Mass

499.28284060 g/mol

Monoisotopic Mass

499.28284060 g/mol

Heavy Atom Count

34

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

1B47R6ZX4K

Drug Indication

Investigated for use/treatment in lung cancer and prostate cancer.

Pharmacology

Rebimastat is a sulfhydryl-based second-generation matrix metalloproteinase (MMP) inhibitor with potential antineoplastic activity. Rebimastat selectively inhibits several MMPs (MMP 1, 2, 8, 9, and 14), thereby inducing extracellular matrix degradation, and inhibiting angiogenesis, tumor growth and invasion, and metastasis.

KEGG Target based Classification of Drugs

Enzymes
Hydrolases (EC3)
Metallo peptidases [EC:3.4.24.- 3.4.17.-]
MMP9 [HSA:4318] [KO:K01403]

Other CAS

259188-38-0

Wikipedia

Rebimastat

Dates

Modify: 2024-02-18
1: Brinker BT, Krown SE, Lee JY, Cesarman E, Chadburn A, Kaplan LD, Henry DH, Von Roenn JH. Phase 1/2 trial of BMS-275291 in patients with human immunodeficiency virus-related Kaposi sarcoma: a multicenter trial of the AIDS Malignancy Consortium. Cancer. 2008 Mar 1;112(5):1083-8. doi: 10.1002/cncr.23108. PubMed PMID: 18224669.
2: Lara PN Jr, Stadler WM, Longmate J, Quinn DI, Wexler J, Van Loan M, Twardowski P, Gumerlock PH, Vogelzang NJ, Vokes EE, Lenz HJ, Doroshow JH, Gandara DR. A randomized phase II trial of the matrix metalloproteinase inhibitor BMS-275291 in hormone-refractory prostate cancer patients with bone metastases. Clin Cancer Res. 2006 Mar 1;12(5):1556-63. PubMed PMID: 16533781.
3: Leighl NB, Paz-Ares L, Douillard JY, Peschel C, Arnold A, Depierre A, Santoro A, Betticher DC, Gatzemeier U, Jassem J, Crawford J, Tu D, Bezjak A, Humphrey JS, Voi M, Galbraith S, Hann K, Seymour L, Shepherd FA. Randomized phase III study of matrix metalloproteinase inhibitor BMS-275291 in combination with paclitaxel and carboplatin in advanced non-small-cell lung cancer: National Cancer Institute of Canada-Clinical Trials Group Study BR.18. J Clin Oncol. 2005 Apr 20;23(12):2831-9. PubMed PMID: 15837997.
4: Douillard JY, Peschel C, Shepherd F, Paz-Ares L, Arnold A, Davis M, Tonato M, Smylie M, Tu D, Voi M, Humphrey J, Ottaway J, Young K, Vreckem AV, Seymour L. Randomized phase II feasibility study of combining the matrix metalloproteinase inhibitor BMS-275291 with paclitaxel plus carboplatin in advanced non-small cell lung cancer. Lung Cancer. 2004 Dec;46(3):361-8. PubMed PMID: 15541822.
5: Miller KD, Saphner TJ, Waterhouse DM, Chen TT, Rush-Taylor A, Sparano JA, Wolff AC, Cobleigh MA, Galbraith S, Sledge GW. A randomized phase II feasibility trial of BMS-275291 in patients with early stage breast cancer. Clin Cancer Res. 2004 Mar 15;10(6):1971-5. PubMed PMID: 15041714.
6: Rizvi NA, Humphrey JS, Ness EA, Johnson MD, Gupta E, Williams K, Daly DJ, Sonnichsen D, Conway D, Marshall J, Hurwitz H. A phase I study of oral BMS-275291, a novel nonhydroxamate sheddase-sparing matrix metalloproteinase inhibitor, in patients with advanced or metastatic cancer. Clin Cancer Res. 2004 Mar 15;10(6):1963-70. PubMed PMID: 15041713.
7: Lockhart AC, Braun RD, Yu D, Ross JR, Dewhirst MW, Humphrey JS, Thompson S, Williams KM, Klitzman B, Yuan F, Grichnik JM, Proia AD, Conway DA, Hurwitz HI. Reduction of wound angiogenesis in patients treated with BMS-275291, a broad spectrum matrix metalloproteinase inhibitor. Clin Cancer Res. 2003 Feb;9(2):586-93. PubMed PMID: 12576422.
8: Rundhaug JE. Matrix metalloproteinases, angiogenesis, and cancer: commentary re: A. C. Lockhart et al., Reduction of wound angiogenesis in patients treated with BMS-275291, a broad spectrum matrix metalloproteinase inhibitor. Clin. Cancer Res., 9: 00-00, 2003. Clin Cancer Res. 2003 Feb;9(2):551-4. Review. PubMed PMID: 12576417.
9: Poulaki V. BMS-275291. Bristol-Myers Squibb. Curr Opin Investig Drugs. 2002 Mar;3(3):500-4. Review. PubMed PMID: 12054103.
10: Naglich JG, Jure-Kunkel M, Gupta E, Fargnoli J, Henderson AJ, Lewin AC, Talbott R, Baxter A, Bird J, Savopoulos R, Wills R, Kramer RA, Trail PA. Inhibition of angiogenesis and metastasis in two murine models by the matrix metalloproteinase inhibitor, BMS-275291. Cancer Res. 2001 Dec 1;61(23):8480-5. PubMed PMID: 11731431.

Explore Compound Types